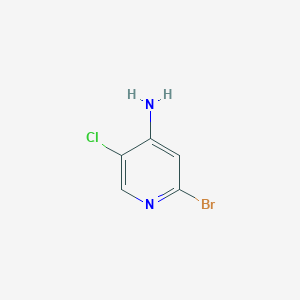

2-Bromo-5-chloropyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAUNCHRNBJWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720905 | |

| Record name | 2-Bromo-5-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-72-6 | |

| Record name | 2-Bromo-5-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformation Studies of 2 Bromo 5 Chloropyridin 4 Amine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for halopyridines. The reactivity of 2-Bromo-5-chloropyridin-4-amine in such reactions is governed by the electronic properties of the pyridine ring and the nature of the leaving groups.

The mechanism of nucleophilic substitution on the pyridine ring is a two-step process known as the addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom bearing a halogen, leading to the formation of a negatively charged, non-aromatic intermediate called a Meisenheimer complex. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates this attack. The nitrogen atom is particularly effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance, especially when the attack occurs at the C2 (ortho) or C4 (para) positions. youtube.comsapub.org

In the second, faster step, the leaving group (a halide ion) is expelled, and the aromaticity of the pyridine ring is restored. youtube.com Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reactions with primary or secondary amines proceed with the lone pair of the amine's nitrogen atom acting as the nucleophile. nih.govmasterorganicchemistry.com

For this compound, the amino group at the C4 position is a strong activating group for SNAr at the C3 and C5 positions. However, the halogens are located at C2 and C5. The C2 position is electronically activated toward nucleophilic attack by the adjacent ring nitrogen, which can stabilize the resulting Meisenheimer intermediate. The C5 position lacks this direct activation from the ring nitrogen.

Regioselectivity in the nucleophilic substitution of dihalogenated pyridines is determined by a combination of positional activation and the intrinsic lability of the carbon-halogen bond.

Positional Activation : As mentioned, the C2 and C4 positions of the pyridine ring are highly activated towards nucleophilic attack. In this compound, the bromine atom is at the activated C2 position, while the chlorine atom is at the less activated C5 position. This positional difference strongly favors nucleophilic attack at C2. byjus.com

Leaving Group Ability : The typical order of halide leaving group ability in SNAr reactions is F > Cl ≈ Br > I. This trend is based on the stability of the halide anion and the polarization of the carbon-halogen bond. Based on this factor alone, the C-Cl bond might be considered slightly more reactive than the C-Br bond.

However, in substituted pyridines, positional activation by the ring nitrogen is generally the dominant factor controlling regioselectivity. Therefore, it is predicted that nucleophiles will preferentially attack the C2 position, leading to the displacement of the bromide ion over the chloride ion at C5. While specific experimental data on this compound is limited, studies on analogous dihalopyridines consistently show that substitution occurs at the more electronically activated position (C2/C6 or C4) regardless of the specific halogen present.

Stereoselectivity is not a factor in these substitution processes as the reaction proceeds through a planar, achiral intermediate.

Table 1: Predicted Regioselective Nucleophilic Substitution of this compound This table is illustrative and based on established principles of pyridine reactivity.

| Nucleophile (Nu-H) | Predicted Major Product | Reaction Conditions (Typical) |

|---|---|---|

| Ammonia (B1221849) (NH₃) | 2-Amino-5-chloropyridin-4-amine | High pressure, elevated temperature |

| Primary/Secondary Amine (R₂NH) | 2-(Dialkylamino)-5-chloropyridin-4-amine | Solvent (e.g., DMF, NMP), Base (e.g., K₂CO₃), 80-150 °C |

| Sodium Methoxide (NaOMe) | 5-Chloro-2-methoxypyridin-4-amine | Methanol, reflux |

Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations.

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organohalide and an organoboron compound, is widely used in synthetic chemistry. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The regioselectivity of the Suzuki reaction on dihalo-substrates is primarily determined by the first step: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is highly dependent on the bond dissociation energy of the C-X bond, which follows the order C-I < C-Br < C-Cl < C-F. Consequently, the palladium catalyst will preferentially react with the weaker C-Br bond over the stronger C-Cl bond.

For this compound, this principle dictates that the Suzuki-Miyaura coupling will occur selectively at the C2 position, leaving the chloro-substituent at C5 intact. This allows for the stepwise functionalization of the pyridine ring. A variety of palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ with phosphine (B1218219) ligands, are effective for these transformations.

Table 2: Illustrative Suzuki-Miyaura Coupling of this compound This table outlines typical conditions for the selective coupling at the C2 position.

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 5-Chloro-2-phenylpyridin-4-amine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 5-Chloro-2-(4-methoxyphenyl)pyridin-4-amine |

| Pyridine-3-boronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 5-Chloro-2-(pyridin-3-yl)pyridin-4-amine |

Besides the Suzuki-Miyaura reaction, this compound can participate in other important cross-coupling reactions, again with high regioselectivity at the C2 position.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. The reaction follows the same reactivity trend (C-Br > C-Cl), enabling the selective introduction of an alkynyl group at the C2 position. Typical conditions involve a palladium source like Pd(PPh₃)₄, a copper salt such as CuI, and an amine base like triethylamine, which often serves as the solvent.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The higher reactivity of the C-Br bond allows for the selective amination at the C2 position of this compound.

Heck Coupling : This reaction forms a C-C bond between an aryl halide and an alkene. The regioselectivity is again controlled by the preferential oxidative addition at the C-Br bond.

Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

Electrophilic Aromatic Substitution (EAS) reactions on the pyridine ring are generally challenging. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This further deactivates the ring, making it highly resistant to electrophilic attack. When reactions do occur, they are typically directed to the C3 and C5 positions (meta to the nitrogen).

In this compound, the situation is more complex. The molecule contains deactivating halogen atoms and the deactivating ring nitrogen, but also a powerful activating group: the C4-amine. The amino group is an ortho, para-director, meaning it directs incoming electrophiles to the C3 and C5 positions.

Position C5 is already substituted with chlorine.

Position C3 is ortho to the activating amino group and meta to the deactivating ring nitrogen.

Therefore, if an electrophilic aromatic substitution were to occur, the C3 position is the most likely site of reaction. However, the combined deactivating effects of the two halogens and the protonated nitrogen (under acidic conditions) would likely require harsh reaction conditions and may result in low yields. Studies on the nitration of 2-aminopyridine (B139424) show that substitution occurs at the 3- and 5-positions, supporting the directing influence of the amino group. For this compound, the deactivation from the halogens would make this transformation even more difficult. Direct electrophilic substitution on this substrate is not a commonly reported transformation.

Reduction and Oxidation Chemistry of Functional Groups

The reactivity of this compound is significantly influenced by the interplay of its electron-donating amino group and the electron-withdrawing halogen substituents on the pyridine ring. These features dictate the feasibility and selectivity of reduction and oxidation reactions.

The synthesis of this compound can be envisioned via the reduction of a corresponding nitro precursor, 2-Bromo-5-chloro-4-nitropyridine (B1447314). A primary challenge in this transformation is the chemoselective reduction of the nitro group without causing hydrodehalogenation (the removal of the bromo or chloro substituents). The presence of halogens on the pyridine ring necessitates the use of specific reducing agents that are mild enough to preserve these functional groups.

While direct studies on the reduction of 2-Bromo-5-chloro-4-nitropyridine are not prominently available, a closely related transformation has been documented for a pyrimidine (B1678525) analogue, 5-bromo-2-chloro-4-nitropyrimidine. The successful reduction of this compound to 5-bromo-2-chloropyrimidin-4-amine was achieved with high efficiency. nih.gov The reaction employed stannous chloride dihydrate (SnCl₂) in hydrochloric acid, a classic method for nitro group reduction in aromatic systems that is often tolerant of halogen substituents. The reaction proceeded with a high yield, suggesting a similar approach would be effective for the pyridine counterpart. nih.gov

General methodologies for the selective reduction of halogenated nitroaromatics often utilize reagents such as iron in acidic media or catalytic hydrogenation with specially prepared catalysts, like sulfided platinum, which are poisoned to prevent dehalogenation. fishersci.com

Table 1: Reduction of 5-Bromo-2-chloro-4-nitropyrimidine

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloro-4-nitropyrimidine | SnCl₂·2H₂O, HCl | 5-Bromo-2-chloropyrimidin-4-amine | 90% | nih.gov |

A review of the scientific literature indicates a lack of specific research on the oxidative transformations of alkyl substituents attached to the this compound framework. General methods for the oxidation of alkylpyridines to the corresponding carboxylic acids are known, often employing strong oxidizing agents like potassium permanganate (B83412) or manganese dioxide in acidic conditions. google.com However, the viability and outcome of such reactions on a substrate bearing an amino group and two different halogens, like this compound, have not been documented. The sensitive nature of the amino group and the potential for competing reactions with the halogenated ring make such transformations non-trivial and would require dedicated investigation.

The generation of pyridyne (didehydropyridine) intermediates from dihalopyridines is a known route for synthesizing substituted pyridines. These reactive intermediates are typically formed by treating a dihalopyridine with a very strong base, such as sodium amide or an organolithium reagent, which induces the elimination of hydrogen and a halogen from adjacent carbons. wikipedia.org For instance, the treatment of 3-bromo-4-chloropyridine (B1270894) with lithium amalgam can generate a 2,3-pyridyne intermediate. wikipedia.org

However, there is no available research in the scientific literature that details rearrangement reactions or the specific formation of pyridyne intermediates starting from this compound. The unique substitution pattern of this molecule, with halogens at the C2 and C5 positions and an amino group at C4, would theoretically lead to a 2-bromo-5-chloro-3,4-pyridyne upon attempted dehydrohalogenation. The specific conditions required and the subsequent reactivity of such an intermediate remain unexplored.

Spectroscopic and Advanced Analytical Characterization Techniques for 2 Bromo 5 Chloropyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy of 2-Bromo-5-chloropyridin-4-amine reveals distinct signals corresponding to the aromatic protons and the amine group protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine, chlorine, and amino substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen generally deshields the ring protons, causing them to resonate at a lower field. Conversely, the amino group is an electron-donating group, which tends to shield adjacent protons.

In a typical ¹H NMR spectrum, the two aromatic protons would appear as distinct singlets, as they are not adjacent to any other protons, thus having no coupling partners. The proton at the C-3 position is expected to be influenced by the adjacent bromine at C-2 and the amino group at C-4, while the proton at the C-6 position is primarily influenced by the adjacent chlorine at C-5 and the ring nitrogen. The broad signal of the amine protons is often observed over a wider range and can be confirmed by D₂O exchange, which causes the signal to disappear.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.8 - 8.2 | Singlet |

| H-6 | 8.0 - 8.4 | Singlet |

| -NH₂ | 4.5 - 6.0 | Broad Singlet |

| Predicted data is based on analogous structures and general principles of NMR spectroscopy. |

Carbon (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of this compound. The spectrum displays five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are highly sensitive to the electronic environment of each carbon.

The carbons directly bonded to the electronegative halogen atoms (C-2 and C-5) are expected to be significantly deshielded and appear at a lower field. The carbon attached to the amino group (C-4) will also have a characteristic chemical shift. The remaining carbons (C-3 and C-6) will have shifts influenced by the cumulative effects of the substituents on the ring. The precise assignment of each signal can be aided by two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates proton and carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 110 - 115 |

| C-4 | 150 - 155 |

| C-5 | 115 - 120 |

| C-6 | 148 - 153 |

| Predicted data is based on analogous structures and general principles of NMR spectroscopy. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like this compound. This method allows for the accurate determination of the molecular weight with a high degree of precision. In the positive ion mode, the compound is expected to be detected as its protonated form, [M+H]⁺. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens.

Table 3: Predicted High-Resolution ESI-MS Data for this compound

| Ion | Predicted m/z | Isotopic Pattern |

| [M+H]⁺ | 207.9428 | Characteristic pattern for one Br and one Cl atom |

| Predicted data is based on the exact masses of the isotopes. |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of this compound and to confirm its identity in complex mixtures. The retention time from the LC provides a characteristic value for the compound under specific chromatographic conditions, while the mass spectrometer provides the molecular weight information, offering a high level of confidence in the identification of the target compound and any impurities present.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected at lower wavenumbers, generally below 800 cm⁻¹. The specific positions of these bands can provide further structural confirmation.

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C=C/C=N Stretch (aromatic ring) | 1400 - 1600 |

| C-Br Stretch | 500 - 600 |

| C-Cl Stretch | 600 - 800 |

| Predicted data is based on analogous structures and general principles of vibrational spectroscopy. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the infrared spectrum is expected to show characteristic peaks corresponding to the vibrations of the pyridine ring, the amine group, and the carbon-halogen bonds.

Based on studies of similar aminopyridines, such as 2-amino-5-bromopyridine (B118841), the following vibrational assignments can be predicted. nih.gov The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3400-3500 cm⁻¹. The asymmetric stretching mode typically occurs at a higher frequency than the symmetric stretching mode. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

The pyridine ring vibrations, including C=C and C=N stretching, will produce a series of characteristic bands in the 1400-1650 cm⁻¹ region. The scissoring vibration of the NH₂ group is also expected in this region, often around 1600 cm⁻¹. The C-N stretching vibration should be observable in the 1250-1350 cm⁻¹ range. The carbon-halogen bonds will give rise to absorptions in the lower frequency region of the spectrum, with the C-Cl and C-Br stretching vibrations typically found below 800 cm⁻¹ and 700 cm⁻¹, respectively.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 - 3500 |

| N-H Symmetric Stretch | 3400 - 3450 |

| Aromatic C-H Stretch | 3050 - 3150 |

| C=C and C=N Ring Stretch | 1400 - 1650 |

| NH₂ Scissoring | 1580 - 1620 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 700 - 800 |

| C-Br Stretch | 600 - 700 |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. The selection rules for Raman and IR activity can differ, allowing for the observation of different vibrational modes. For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong Raman signals.

Similar to FT-IR, the analysis of related compounds like 2-amino-5-bromopyridine can be used to predict the Raman spectrum. nih.gov The ring breathing mode, a symmetric vibration of the entire pyridine ring, typically gives a very strong and sharp band in the Raman spectrum, often around 1000 cm⁻¹. The C-Br and C-Cl stretching vibrations are also expected to be Raman active and would appear in the low-frequency region. The symmetric N-H stretching vibration of the amine group may also be observed.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| N-H Symmetric Stretch | 3400 - 3450 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Ring Breathing Mode | 980 - 1020 |

| C-Cl Stretch | 700 - 800 |

| C-Br Stretch | 600 - 700 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, data from the closely related compound, 5-Bromo-2-chloropyrimidin-4-amine, provides valuable insights into the expected molecular geometry and intermolecular interactions. nih.govresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure of 5-Bromo-2-chloropyrimidin-4-amine reveals a nearly planar pyrimidine (B1678525) ring. nih.govresearchgate.net It is expected that the pyridine ring in this compound would also be essentially planar. The bond lengths and angles within the pyridine ring will be influenced by the electronic effects of the bromo, chloro, and amino substituents.

The C-Br and C-Cl bond lengths are anticipated to be in the typical range for such bonds on an aromatic ring. The C-N bond of the amine group will exhibit partial double bond character due to resonance with the pyridine ring. The internal bond angles of the pyridine ring will deviate from the ideal 120° of a regular hexagon due to the different heteroatom (nitrogen) and the attached substituents.

Table 3: Expected Bond Parameters for this compound (based on 5-Bromo-2-chloropyrimidin-4-amine)

| Parameter | Expected Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N (amine) Bond Length | ~1.36 Å |

| C-N-C (ring angle) | ~117° |

| C-C-C (ring angle) | ~120-123° |

These values are illustrative and based on the related pyrimidine structure. nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing Architectures

In the solid state, the molecules of this compound are expected to be held together by a network of intermolecular interactions. The primary amine group is a key player in forming hydrogen bonds, acting as a hydrogen bond donor. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of chemical compounds and for separating mixtures of isomers. For this compound, a reversed-phase HPLC method would be a common choice for purity assessment.

While a specific HPLC method for this compound is not detailed in the literature, methods for related aminopyridine isomers demonstrate the feasibility of such separations. sielc.comhelixchrom.com A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The buffer is used to control the pH and ensure the consistent ionization state of the basic amine and pyridine functionalities. UV detection is suitable for this compound due to the presence of the aromatic pyridine ring.

Table 4: Hypothetical HPLC Conditions for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method would be capable of separating the target compound from potential impurities, such as starting materials, byproducts, or isomeric species. The retention time would be characteristic of the compound under these specific conditions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely employed analytical technique in synthetic chemistry for rapidly monitoring the progress of chemical reactions. Its application is crucial in the synthesis of substituted pyridines, such as this compound, to qualitatively assess the consumption of starting materials and the formation of the desired product. The principle of TLC relies on the differential partitioning of components in a reaction mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture).

The separation on a TLC plate is governed by the polarity of the compounds. In the synthesis of this compound, the starting materials and the final product will likely possess different polarities, leading to distinct retention factors (Rƒ values). The Rƒ value is a quantitative measure of a compound's migration on the TLC plate and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By spotting the reaction mixture alongside the starting material(s) on a TLC plate at various time intervals, a chemist can visually track the disappearance of the reactant spot(s) and the emergence of the product spot.

The selection of an appropriate mobile phase is critical for achieving clear separation of the spots on the TLC plate. The polarity of the eluent is adjusted to ensure that the Rƒ values of the key components lie within a suitable range, typically between 0.2 and 0.8, for accurate assessment. For halogenated pyridinamine derivatives, a variety of solvent systems can be explored, often consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). The exact ratio of these solvents is optimized empirically to achieve the best separation for the specific reaction being monitored.

While specific research findings detailing the TLC analysis for the synthesis of this compound are not extensively documented in publicly available literature, the general procedure for monitoring such a reaction would involve the following steps:

Preparation of the TLC Plate: A small spot of the starting material is applied to the baseline of a TLC plate as a reference.

Reaction Sampling: At regular intervals, a small aliquot of the reaction mixture is withdrawn and spotted on the baseline of the TLC plate, typically in a separate lane from the starting material reference. A co-spot, where the reaction mixture is spotted on top of the starting material spot, can also be used to aid in identification.

Development: The TLC plate is placed in a sealed chamber containing the chosen mobile phase. The solvent is allowed to ascend the plate via capillary action.

Visualization: After the solvent front has reached a sufficient height, the plate is removed, the solvent front is marked, and the plate is dried. The spots are then visualized. Since many organic compounds are colorless, visualization is often achieved by using a UV lamp (if the compounds are UV-active) or by staining the plate with a chemical reagent (such as potassium permanganate (B83412) or iodine) that reacts with the compounds to produce colored spots.

Analysis: The Rƒ values of the spots are calculated. The diminishing intensity of the starting material spot and the increasing intensity of a new spot indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

To illustrate the expected outcome of a TLC analysis for a hypothetical synthesis of this compound, the following data table presents a plausible scenario.

| Time (hours) | Starting Material Spot Intensity | Product Spot Intensity | Starting Material Rƒ | Product Rƒ |

| 0 | High | None | 0.65 | 0.35 |

| 1 | Medium | Low | 0.65 | 0.35 |

| 2 | Low | Medium | 0.65 | 0.35 |

| 3 | Very Low | High | 0.65 | 0.35 |

| 4 | None | High | - | 0.35 |

Note: The Rƒ values and spot intensities in this table are hypothetical and serve for illustrative purposes only. The actual values would depend on the specific starting materials and the precise TLC conditions (stationary and mobile phases) employed.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Chloropyridin 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-Bromo-5-chloropyridin-4-amine, DFT calculations are instrumental in predicting various molecular properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. globalresearchonline.net These theoretical predictions are invaluable for the structural elucidation of the molecule. The calculated chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS).

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the electron-withdrawing nature of the bromine and chlorine atoms will deshield the adjacent carbon and hydrogen atoms, leading to higher chemical shift values. Conversely, the electron-donating amino group will cause shielding, resulting in lower chemical shifts for nearby nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 148.5 |

| C3 | 6.8 | 110.2 |

| C4 | - | 155.1 |

| C5 | - | 115.8 |

| C6 | 8.1 | 149.3 |

| NH₂ | 5.5 | - |

Note: These are illustrative values based on typical DFT calculations for similar halogenated and aminated pyridines.

Analysis of Electronic Properties (e.g., HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO is likely distributed over the pyridine ring, influenced by the electron-withdrawing halogen substituents. researchgate.net DFT calculations can provide precise energies for these orbitals. The HOMO-LUMO gap reflects the chemical activity of the molecule. researchgate.net

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are representative and derived from studies on analogous pyridine derivatives. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule might interact with a biological target, such as a protein.

Prediction of Binding Affinities and Interaction Modes

Molecular docking studies can predict the preferred orientation of this compound when it binds to a receptor's active site. researchgate.net These simulations can also estimate the binding affinity, often expressed as a docking score or binding energy. The presence of the amino group and the nitrogen atom in the pyridine ring allows for potential hydrogen bonding interactions, while the halogen atoms can participate in halogen bonding, which can be a significant factor in molecular recognition. d-nb.info

Molecular dynamics simulations can then be used to study the stability of the predicted protein-ligand complex over time, providing insights into the dynamic nature of the interaction. mdpi.com

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Structure

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the charge distribution, hybridization, and the delocalization of electron density. researchgate.net

For this compound, NBO analysis can quantify the charge transfer interactions between the filled orbitals of the electron-donating amino group and the empty orbitals of the pyridine ring and the halogen substituents. This analysis helps in understanding the stability of the molecule arising from hyperconjugative interactions. The analysis of the electron density on the atoms can also explain the observed reactivity and the predicted NMR chemical shifts.

Theoretical Prediction and Interpretation of Vibrational Spectra

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman spectra, are essential for identifying the characteristic functional groups and understanding the vibrational modes of a molecule. globalresearchonline.netnih.gov DFT calculations can predict the frequencies and intensities of these vibrational modes. globalresearchonline.net These calculated frequencies are often scaled to better match experimental data. globalresearchonline.net

The vibrational spectrum of this compound would be characterized by specific stretching and bending vibrations. For instance, the N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹. nih.gov The C-Br and C-Cl stretching vibrations would appear at lower frequencies, typically below 1000 cm⁻¹. researchgate.net The pyridine ring vibrations would be observed in the fingerprint region of the spectrum. researchgate.net

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3480 |

| N-H Symmetric Stretch | 3370 |

| C-H Stretch | 3080 |

| Pyridine Ring Stretch | 1600 - 1400 |

| N-H Bend | 1620 |

| C-Cl Stretch | 750 |

| C-Br Stretch | 650 |

Note: These are illustrative frequencies based on DFT calculations for similar aromatic amines and halogenated pyridines. nih.govresearchgate.net

Applications in Advanced Organic Synthesis As a Versatile Building Block

Synthesis of Complex Heterocyclic Ring Systems

The utility of halopyridines and aminopyridines as precursors in the synthesis of fused heterocyclic systems is a well-established principle in medicinal and materials chemistry. The strategic placement of reactive sites on 2-Bromo-5-chloropyridin-4-amine suggests its potential as a starting material for constructing more complex molecular architectures.

Functionalized Pyridines, Pyrimidines, and Quinolines

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activity, often starts from aminopyridine precursors. The structure of this compound contains the requisite aminopyridine moiety, making it a plausible candidate for the construction of the pyrido[2,3-d]pyrimidine scaffold. Nevertheless, a thorough review of the literature did not uncover any published research that specifically employs this compound for this purpose.

Development of Fluorescent Probes and Chemical Sensors

The core structures of many fluorescent probes and chemical sensors are based on heterocyclic aromatic compounds. The introduction of specific functional groups allows for the modulation of their photophysical properties in response to environmental changes or the presence of specific analytes. While the pyridine (B92270) ring system is a component of some fluorophores, there is no specific information available in the scientific literature that describes the use of this compound in the design or synthesis of fluorescent probes or chemical sensors.

Precursor for Advanced Materials Development (e.g., Polymers, Dyes)

Halogenated and amino-functionalized aromatic compounds can serve as monomers or key intermediates in the synthesis of advanced materials such as specialty polymers and dyes. The reactive sites on this compound could potentially be used to incorporate this heterocyclic unit into larger polymeric structures or to serve as a core for dye molecules. However, there is a lack of published data or patents that demonstrate the application of this compound as a precursor for the development of polymers or dyes.

Role in Medicinal Chemistry Research and Development of Therapeutic Agents

Intermediate in the Synthesis of Pharmaceutical Compounds

The strategic placement of reactive functional groups on the 2-Bromo-5-chloropyridin-4-amine scaffold makes it an invaluable starting material for the synthesis of diverse pharmaceutical compounds. The bromine and chlorine atoms provide handles for various cross-coupling reactions, while the amino group can be readily modified, allowing for the construction of a broad range of molecular architectures.

Precursor for G Protein-Coupled Receptor (GPCR) Agonists

G Protein-Coupled Receptors (GPCRs) represent a major class of drug targets, and the development of selective agonists is a key focus of pharmaceutical research. While direct synthesis of GPCR agonists from this compound is not extensively documented in publicly available literature, the synthetic utility of similarly substituted aminopyridines suggests its potential as a precursor. For instance, the synthesis of various heterocyclic compounds targeting GPCRs often involves the use of halo-substituted pyridines. The reactivity of the bromine and chlorine atoms allows for the introduction of various pharmacophoric elements necessary for potent and selective GPCR activation. The general strategy involves using the pyridine (B92270) core as a scaffold and building upon it to achieve the desired three-dimensional structure for effective receptor binding and activation.

The design of GPCR agonists often relies on creating molecules that can mimic the binding of endogenous ligands. The aminopyridine structure can serve as a bioisosteric replacement for other aromatic or heterocyclic systems found in known GPCR ligands. The ability to functionalize the this compound molecule at multiple positions through reactions like Suzuki or Buchwald-Hartwig couplings enables the systematic exploration of the chemical space around the pyridine core. This is crucial for optimizing ligand-receptor interactions and achieving the desired agonist activity.

Components in Anti-Inflammatory and Anticancer Drug Synthesis

The utility of this compound as an intermediate in the synthesis of anti-inflammatory and anticancer agents is well-recognized. Chemical suppliers explicitly market this compound for its role in the development of such pharmaceuticals. The pyridine ring is a common motif in many anti-inflammatory and anticancer drugs, and the presence of halogens on the ring provides a convenient starting point for building more complex molecules.

In the context of anti-inflammatory drug development, pyridine-containing compounds have been shown to modulate various inflammatory pathways. For example, they can serve as scaffolds for the development of inhibitors of key inflammatory enzymes or receptors. In anticancer research, the pyridine scaffold is present in numerous approved drugs that target a variety of cancer-related pathways. The ability to modify the this compound structure allows for the creation of derivatives that can be tested for their ability to inhibit cancer cell proliferation, induce apoptosis, or block angiogenesis.

Building Block for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The general class of 4-(phenylamino)quinazolines and related pyridopyrimidines are known to be potent and selective inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). Research in this area has demonstrated that 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines can be synthesized from analogous 7-fluoro derivatives. This highlights the principle that a bromo-substituted aminopyridine structure can be a crucial building block for creating potent kinase inhibitors. The bromo- and chloro-substituents on this compound offer similar synthetic handles for the construction of such pyridopyrimidine cores, which are designed to bind competitively at the ATP site of the enzyme.

The development of these inhibitors often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity. The versatility of the this compound scaffold allows for the systematic introduction of various substituents to probe the binding pocket of the target kinase.

| Kinase Inhibitor Class | Relevant Structural Motif | Significance of Bromo-substituted Aminopyridine Precursor |

| EGFR Tyrosine Kinase Inhibitors | 4-(Phenylamino)pyridopyrimidine | The bromo- and chloro- groups on the aminopyridine precursor serve as key reactive sites for building the pyridopyrimidine core and introducing substituents to enhance binding affinity and selectivity. |

Investigation of Molecular Targets and Biological Pathways

Beyond its role as a synthetic intermediate, derivatives of this compound are valuable tools for investigating the function of various molecular targets and biological pathways.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isozymes)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. The inhibition of specific CA isozymes has therapeutic potential for a range of disorders. While there are no direct studies reporting the use of this compound itself as a CA inhibitor, its derivatives, particularly sulfonamides, are of significant interest. The general structure of many potent CA inhibitors includes an aromatic or heterocyclic sulfonamide moiety that coordinates to the zinc ion in the enzyme's active site.

The amino group of this compound can be readily converted into a sulfonamide group, and the substituted pyridine ring can be further modified to enhance binding affinity and selectivity for different CA isozymes. For example, studies on benzenesulfonamides and other heterocyclic sulfonamides have provided valuable insights into the structural requirements for potent CA inhibition. The exploration of derivatives of this compound in this context could lead to the discovery of novel and selective CA inhibitors.

| Enzyme Target | Inhibitor Class | Potential Role of this compound Derivatives |

| Carbonic Anhydrase Isozymes | Heterocyclic Sulfonamides | The aminopyridine core can be functionalized with a sulfonamide group to target the enzyme's active site, with the bromo and chloro substituents allowing for modifications to improve selectivity. |

Receptor Interaction Analysis (e.g., Cannabinoid Receptors, Serotonin (B10506) Receptors)

The investigation of ligand-receptor interactions is fundamental to drug discovery. Derivatives of this compound have the potential to be used as molecular probes to study the binding sites and activation mechanisms of various receptors, including cannabinoid and serotonin receptors.

The cannabinoid receptor system is a key therapeutic target for a variety of conditions. The development of selective ligands for cannabinoid receptors often involves the synthesis of compounds with specific lipophilic and hydrogen-bonding features. The this compound scaffold can be elaborated to incorporate these features, allowing for the generation of a library of compounds for screening at cannabinoid receptors.

Similarly, serotonin receptors are implicated in a wide range of physiological and pathological processes. The development of selective agonists and antagonists for different serotonin receptor subtypes is an active area of research. The aminopyridine motif is found in some compounds that interact with serotonin receptors. By systematically modifying the this compound structure, researchers can explore the structure-activity relationships for binding to various serotonin receptor subtypes, potentially leading to the identification of novel therapeutic agents.

| Receptor Target | Significance of this compound Derivatives in Analysis |

| Cannabinoid Receptors | The versatile scaffold allows for the synthesis of a diverse library of compounds to probe the structure and function of cannabinoid receptor binding pockets. |

| Serotonin Receptors | Derivatives can be designed to explore the structure-activity relationships for binding to different serotonin receptor subtypes, aiding in the development of selective ligands. |

Strategies for Enhancing Efficacy and Selectivity through Chemical Modification

The strategic chemical modification of the this compound scaffold is a critical aspect of medicinal chemistry, aimed at optimizing the potency, selectivity, and pharmacokinetic properties of potential therapeutic agents. While direct research on this compound is limited in publicly available literature, the principles of medicinal chemistry allow for extrapolation from structurally similar aminopyridine cores that are prevalent in drug discovery. These strategies often revolve around modifying the key functional groups: the amino group, the bromine atom, and the chlorine atom, as well as the pyridine ring itself.

A fundamental approach to enhancing efficacy involves the exploration of structure-activity relationships (SAR). This is systematically achieved by introducing a variety of substituents at different positions on the pyridine ring and observing the resulting impact on biological activity. For instance, in the development of kinase inhibitors, a common therapeutic target for aminopyridine-based compounds, modifications are designed to improve interactions with the ATP-binding pocket of the target kinase.

One key strategy involves the derivatization of the 4-amino group. Acylation or sulfonylation of this group can introduce new hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions with the target protein. For example, the synthesis of a series of N-acyl or N-sulfonyl derivatives of a related aminopyridine could be undertaken to probe the steric and electronic requirements of the binding site.

Another important avenue for modification is the substitution of the bromine and chlorine atoms. These halogen atoms are often introduced to modulate the electronic properties of the pyridine ring and to serve as handles for further chemical transformations, such as cross-coupling reactions. Suzuki, Stille, or Buchwald-Hartwig coupling reactions can be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups at the 2- and 5-positions. These newly introduced groups can then explore different regions of the target's binding pocket, leading to enhanced potency and selectivity. For example, replacing the bromine at the 2-position with a carefully selected aromatic ring system could lead to beneficial pi-stacking interactions with aromatic amino acid residues in the active site of a target enzyme.

The relative reactivity of the bromo and chloro substituents can also be exploited for selective functionalization. Generally, a bromo substituent is more reactive in palladium-catalyzed cross-coupling reactions than a chloro substituent, allowing for sequential and site-selective modifications of the pyridine core. This differential reactivity is a powerful tool for building molecular complexity and fine-tuning the properties of the lead compound.

Furthermore, isosteric replacements can be employed to improve drug-like properties. For example, replacing a bromine atom with a trifluoromethyl group could enhance metabolic stability and binding affinity. Similarly, the pyridine nitrogen itself can be a point of interaction or can be modified to a pyridinium (B92312) salt to alter solubility and cell permeability.

The table below illustrates hypothetical modifications to the this compound scaffold and the potential impact on therapeutic properties, based on established principles in medicinal chemistry and findings from related aminopyridine series.

| Modification | Rationale | Potential Effect on Efficacy/Selectivity |

| Acylation of the 4-amino group | Introduce hydrogen bond acceptors/donors; explore steric limits of the binding pocket. | May increase binding affinity and selectivity depending on the nature of the acyl group. |

| Suzuki coupling at the 2-position (replacing bromine) | Introduce diverse aryl or heteroaryl groups to probe hydrophobic pockets and form new interactions. | Can significantly enhance potency and modulate selectivity against different kinases. |

| Sonogashira coupling at the 2-position | Introduce alkynyl groups for rigidification and to access different regions of the binding site. | May lead to novel binding modes and improved target engagement. |

| Buchwald-Hartwig amination at the 2-position | Introduce substituted amino groups to form new hydrogen bonds. | Can improve both potency and pharmacokinetic properties. |

| Replacement of the 5-chloro group with a morpholine | Enhance solubility and introduce a polar group for potential interactions. | Often improves pharmacokinetic profile and can impact selectivity. |

| Introduction of a methyl group on the pyridine ring | Probe for steric clashes and modulate electronic properties. | Can fine-tune binding affinity and selectivity. |

These strategies, driven by iterative cycles of design, synthesis, and biological testing, are essential for transforming a simple chemical scaffold like this compound into a highly effective and selective therapeutic agent. The insights gained from the SAR of analogous aminopyridine series provide a valuable roadmap for the rational design of novel drug candidates.

Methodological Approaches to Investigating the Biological Activity of 2 Bromo 5 Chloropyridin 4 Amine Derivatives

In Vitro Biochemical Assays for Enzyme Activity and Protein Interactions

Understanding the interaction of small molecules with their protein targets is fundamental to drug discovery. In vitro biochemical assays provide a controlled environment to quantify these interactions, offering insights into the mechanism of action of 2-Bromo-5-chloropyridin-4-amine derivatives.

Fluorescence Polarization and Surface Plasmon Resonance (SPR) Techniques

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to assess the binding of a small, fluorescently labeled molecule (the tracer) to a larger protein. In principle, the tracer tumbles rapidly in solution, resulting in low polarization of emitted light upon excitation with polarized light. When the tracer binds to a larger protein, its rotational motion is significantly slowed, leading to an increase in the polarization of the emitted light.

To investigate the interaction of a this compound derivative with a target protein using FP, a fluorescently labeled version of the derivative or a known ligand for the target protein would be required. In a competitive binding assay, the unlabeled derivative would compete with the fluorescent tracer for binding to the target protein. A decrease in fluorescence polarization would indicate that the derivative has displaced the tracer, allowing for the determination of its binding affinity (Ki). This method is particularly amenable to high-throughput screening to identify initial hit compounds.

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. nih.govresearchgate.netnih.govspringernature.comresearchgate.net In a typical SPR experiment, one interacting partner (the ligand, e.g., a target protein) is immobilized on a sensor chip. The other partner (the analyte, e.g., a this compound derivative) is flowed over the surface in a continuous stream. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

SPR provides detailed kinetic information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov This technique is invaluable for characterizing the binding kinetics of lead compounds and understanding the structure-activity relationship of a series of this compound derivatives.

Cell-Based Assays for Cellular Pathway Modulation

Cell-based assays are crucial for evaluating the biological effects of compounds in a more physiologically relevant context. These assays can determine how this compound derivatives modulate cellular pathways, such as those involved in cell cycle control, apoptosis, and inflammation.

Studies on Cell Cycle Regulation and Apoptosis Induction

Dysregulation of the cell cycle and evasion of apoptosis are hallmarks of cancer. Compounds that can modulate these processes are of significant therapeutic interest.

Cell Cycle Analysis is commonly performed using flow cytometry. Cells are treated with the this compound derivative for a specific duration, after which they are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometric analysis then reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase would suggest that the compound interferes with cell cycle progression at that checkpoint. For instance, some quinoline (B57606) derivatives have been shown to arrest cells at the S and G2/M phases. researchgate.net

Apoptosis Induction can be assessed through various methods. One common approach is the Annexin V/PI assay, also analyzed by flow cytometry. Annexin V is a protein that has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Furthermore, the induction of apoptosis can be confirmed by detecting the activation of caspases, key effector enzymes in the apoptotic cascade, or by observing DNA fragmentation, a hallmark of late-stage apoptosis. researchgate.netnih.govnih.gov

Assays for Inflammatory Response Modulation

Chronic inflammation is implicated in a wide range of diseases. Compounds with anti-inflammatory properties can be identified by their ability to modulate inflammatory pathways.

The anti-inflammatory potential of this compound derivatives can be evaluated in cell-based models, often using immune cells like macrophages (e.g., RAW 264.7 cell line). nih.govnih.gov Inflammation is typically induced by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS). nih.govnih.gov The effect of the test compounds on the production of key inflammatory mediators can then be quantified.

Commonly measured pro-inflammatory mediators include:

Nitric Oxide (NO): The concentration of nitrite (B80452), a stable oxidation product of NO, in the cell culture supernatant can be measured using the Griess assay. nih.gov

Pro-inflammatory Cytokines: The levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) can be quantified using enzyme-linked immunosorbent assays (ELISAs). nih.gov

Prostaglandins: The production of prostaglandins, for example, PGE2, can be measured by specific immunoassays. nih.gov

A reduction in the levels of these inflammatory markers in the presence of a this compound derivative would indicate its potential as an anti-inflammatory agent.

Antimicrobial Activity Evaluation Methods

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of this compound can be screened for their ability to inhibit the growth of various microorganisms.

In Vitro Antibacterial Testing Protocols

Standardized methods are used to determine the in vitro antibacterial activity of chemical compounds. These protocols typically involve assessing the growth of bacterial strains in the presence of the test compound.

Broth Dilution Method: This is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium. In this assay, serial dilutions of the this compound derivative are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test bacterium is added to each well. After incubation, the plates are visually inspected for bacterial growth, or growth is measured spectrophotometrically. The lowest concentration showing no growth is recorded as the MIC. researchgate.net

Agar (B569324) Well Diffusion Method: This method provides a qualitative or semi-quantitative assessment of antibacterial activity. An agar plate is uniformly inoculated with the test bacterium. Wells are then punched into the agar, and a solution of the this compound derivative is added to each well. During incubation, the compound diffuses into the agar. If the compound is active, it will inhibit bacterial growth, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound. sioc-journal.cn

A range of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are typically used for initial screening. researchgate.netresearchgate.net

| Bacterial Strain | Gram Staining |

| Staphylococcus aureus | Positive |

| Bacillus subtilis | Positive |

| Escherichia coli | Negative |

| Pseudomonas aeruginosa | Negative |

| Salmonella typhi | Negative |

| Klebsiella pneumoniae | Negative |

In Vitro Antifungal Testing Protocols

The preliminary assessment of the antifungal potential of this compound derivatives is conducted through a series of standardized in vitro screening methods. These protocols are designed to determine the concentration at which the compounds inhibit fungal growth.

A common and widely accepted method for determining the antifungal susceptibility of yeast and filamentous fungi is the broth microdilution method . This technique allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. In this assay, serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. Standardized suspensions of the fungal strains are then added to each well. The plates are incubated under controlled conditions, and fungal growth is assessed visually or by using a spectrophotometer. The MIC value is a critical parameter for comparing the potency of different derivatives and for selecting promising candidates for further investigation.

Another frequently employed technique is the agar well diffusion method . In this method, an agar plate is uniformly inoculated with a suspension of the target fungus. Wells are then punched into the agar, and a specific volume of a solution of the test compound is added to each well. During incubation, the compound diffuses from the well into the surrounding agar, creating a concentration gradient. If the compound possesses antifungal activity, a clear zone of inhibition will be observed around the well where fungal growth has been prevented. The diameter of this zone is proportional to the antifungal potency of the compound. This method is particularly useful for the initial screening of a large number of derivatives. nih.gov

The selection of fungal strains for testing is crucial and typically includes a panel of clinically relevant species, such as Candida albicans, Aspergillus niger, and various species of Penicillium and Fusarium. ajol.infomdpi.com These fungi are responsible for a wide range of human and plant diseases, and activity against them indicates a broad spectrum of potential applications.

Table 1: Illustrative In Vitro Antifungal Activity of Substituted Pyridine (B92270) Derivatives

| Compound ID | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Pyridine Derivative A | Candida albicans | 25 |

| Pyridine Derivative A | Aspergillus niger | 50 |

| Pyridine Derivative B | Candida albicans | 12.5 |

| Pyridine Derivative B | Aspergillus niger | 25 |

| Pyridine Derivative C | Candida albicans | >100 |

| Pyridine Derivative C | Aspergillus niger | >100 |

Note: This table is for illustrative purposes and presents hypothetical data based on findings for various pyridine derivatives to demonstrate how results are typically displayed. ajol.infomdpi.com

Metabolic Stability Assessment In Vitro

The therapeutic potential of a drug candidate is not solely dependent on its intrinsic activity but also on its metabolic stability. Poor metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and low bioavailability. Therefore, the in vitro assessment of metabolic stability is a critical step in the early stages of drug discovery.

The primary site of drug metabolism in the body is the liver. In vitro metabolic stability assays typically utilize subcellular fractions of liver cells, such as liver microsomes or the S9 fraction . Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. The S9 fraction is the supernatant obtained after centrifugation of a liver homogenate at 9000g and contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic pathways.

In a typical metabolic stability assay, the test compound, a derivative of this compound, is incubated with liver microsomes or the S9 fraction in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). The reaction is allowed to proceed for a specific period, and samples are taken at various time points. The concentration of the parent compound remaining in the samples is then quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be determined, including the in vitro half-life (t½) and the intrinsic clearance (CLint) . The half-life represents the time it takes for the concentration of the compound to decrease by half, while the intrinsic clearance is a measure of the metabolic capacity of the liver for that specific compound. A shorter half-life and a higher intrinsic clearance indicate lower metabolic stability. These in vitro data are invaluable for predicting the in vivo pharmacokinetic behavior of the compounds and for guiding structural modifications to improve metabolic stability. nih.gov

Table 2: Illustrative In Vitro Metabolic Stability Data for Pyridine Derivatives

| Compound ID | In Vitro Half-life (t½) in min | Intrinsic Clearance (CLint) in µL/min/mg protein |

| Pyridine Derivative X | 45 | 15.4 |

| Pyridine Derivative Y | 15 | 46.2 |

| Pyridine Derivative Z | >60 | <5.0 |

Note: This table is for illustrative purposes and presents hypothetical data to demonstrate the typical output of a metabolic stability assay. nih.gov

No Publicly Available Research Found on the Structure-Activity Relationship of this compound Analogs

Despite a comprehensive search of available scientific literature, no specific research articles or publicly accessible data detailing the structure-activity relationship (SAR) studies of this compound analogs could be identified.

While the field of medicinal chemistry extensively investigates the SAR of various pyridine and pyrimidine (B1678525) derivatives for the development of new therapeutic agents, it appears that this compound has not been a specific focus of such published research. The core of SAR studies involves the systematic design, synthesis, and biological evaluation of a series of related compounds to understand how specific structural modifications influence their activity. This process is fundamental to modern drug discovery.

The requested article structure, focusing on the design and synthesis of derivatives, the correlation of structural features with biological potency, and methodologies for resolving data discrepancies, presupposes the existence of a body of research dedicated to this specific chemical entity. The absence of such literature prevents the generation of a scientifically accurate and informative article as per the provided outline.

General SAR principles for pyridine-containing compounds are well-documented. These often involve exploring the effects of different substituents on the pyridine ring, modifying halogen positions, and introducing various functional groups to modulate properties like steric bulk, electronic character, and the potential for non-covalent interactions such as hydrogen and halogen bonding. These interactions are critical for a molecule's ability to bind to its biological target. However, without specific data on this compound and its derivatives, any discussion would be purely hypothetical and would not meet the required standard of scientific accuracy.

Furthermore, the request for detailed research findings and data tables necessitates access to experimental results from studies that, based on the conducted search, have not been published in the public domain.

Therefore, it is not possible to provide an article that adheres to the strict and detailed outline requested, as the foundational scientific information on the SAR of this compound analogs is not available in the public scientific literature.

Structure Activity Relationship Sar Studies of 2 Bromo 5 Chloropyridin 4 Amine Analogs

Methodologies for Resolving Discrepancies in Biological Activity Data

Meta-Analysis of Existing Datasets

A meta-analysis of existing datasets for analogs of 2-bromo-5-chloropyridin-4-amine is a powerful method to derive a comprehensive understanding of their SAR. This involves statistically pooling data from various independent studies to identify robust trends and overcome the limitations of individual, smaller-scale experiments. For a given series of analogs, a meta-analysis would typically collate data on their inhibitory concentrations (IC50) against a specific biological target, such as a protein kinase.

The primary goal is to elucidate the quantitative impact of substituting different chemical groups at various positions on the pyridinamine core. For instance, modifications can be systematically made to the core structure to probe the effects on biological activity.

Table 1: Illustrative Data for Meta-Analysis of this compound Analogs

| Compound | R1 Substitution | R2 Substitution | Target Kinase | IC50 (nM) |

|---|---|---|---|---|

| Analog 1 | -H | -Phenyl | Kinase A | 150 |

| Analog 2 | -CH3 | -Phenyl | Kinase A | 250 |

| Analog 3 | -H | -4-Fluorophenyl | Kinase A | 80 |

| Analog 4 | -H | -4-Methoxyphenyl | Kinase A | 120 |

| Analog 5 | -H | -3-Chlorophenyl | Kinase A | 200 |

A meta-analysis of such data would aim to identify which substitutions consistently lead to improved potency, for example, showing that electron-withdrawing groups on a phenyl substituent at the R2 position enhance activity.

Standardization of Experimental Conditions for Replication

To ensure the validity and reproducibility of SAR studies, the standardization of experimental conditions is paramount. Variations in assay protocols can lead to significant discrepancies in measured biological activities, making it challenging to compare results across different studies. For kinase inhibitors, key parameters to standardize include:

Enzyme and Substrate Concentrations: The concentrations of the target kinase and its substrate should be kept constant, ideally at or below the Michaelis-Menten constant (Km) for ATP, to ensure that the measured IC50 values are comparable.

ATP Concentration: As many inhibitors are ATP-competitive, the concentration of ATP in the assay is a critical variable.

Incubation Time and Temperature: The duration and temperature of the reaction can affect enzyme activity and inhibitor binding.

Buffer Composition: The pH, ionic strength, and presence of additives in the buffer can influence protein stability and function.

Table 2: Standardized Kinase Assay Conditions

| Parameter | Standardized Value | Rationale |

|---|---|---|

| Kinase Concentration | 5-10 nM | Ensures a sufficient signal-to-noise ratio without being in excess. |

| Substrate Concentration | 100 µM | Typically at or near the Km for the substrate. |

| ATP Concentration | 10 µM | Approximates the physiological concentration and allows for the detection of ATP-competitive inhibitors. |

| Incubation Time | 60 minutes | Allows the reaction to proceed within the linear range. |

| Temperature | 30 °C | Maintains stable enzyme activity. |

| Buffer | 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT | Provides a stable environment for the kinase and necessary cofactors. |

By adhering to such standardized protocols, researchers can generate high-quality, reproducible data that can be confidently used in SAR analyses and meta-analyses.

Crystallographic Resolution of Ligand-Target Binding Modes

X-ray crystallography provides invaluable, high-resolution insights into how a ligand binds to its target protein. Resolving the crystal structure of an analog of this compound in complex with its target kinase can reveal the specific molecular interactions that are responsible for its inhibitory activity. This structural information is crucial for understanding the SAR at a molecular level and for guiding further drug design efforts.

For instance, a crystallographic study might reveal that the aminopyridine core forms key hydrogen bonds with the hinge region of the kinase's ATP-binding site. The bromo and chloro substituents could be involved in halogen bonding or occupy specific hydrophobic pockets. In a related compound, 5-Bromo-2-chloropyrimidin-4-amine, crystallographic analysis has shown that molecules are connected into inversion dimers by pairs of N—H⋯N hydrogen bonds. researchgate.net

Table 3: Crystallographic Data for a Representative Ligand-Target Complex

| Parameter | Value |

|---|---|

| PDB ID | XXXX |

| Resolution (Å) | 2.1 |

| Space Group | P212121 |

| Key Hydrogen Bonds | Amine N-H to Hinge Backbone C=O (1.9 Å) |

| Key Hydrophobic Interactions | Chlorophenyl ring with hydrophobic pocket (residues Leu25, Val33, Ala50) |

| Bromo-group Interaction | Occupies a small hydrophobic cleft near the gatekeeper residue. |

This detailed structural data allows medicinal chemists to rationally design new analogs with modifications predicted to enhance binding affinity and selectivity. For example, if a specific pocket is not fully occupied by the ligand, a larger substituent could be introduced at that position to improve van der Waals interactions.

Advanced Research Directions and Future Perspectives for 2 Bromo 5 Chloropyridin 4 Amine Research

Elucidation of Detailed Mechanistic Pathways in Biological Systems

A foundational aspect of advancing the utility of any bioactive compound is a deep understanding of its mechanism of action. For 2-Bromo-5-chloropyridin-4-amine, a key future research direction will be the detailed elucidation of its interactions within biological systems. While many aminopyridine derivatives are known to function as kinase inhibitors, the specific targets of this compound remain to be identified. nih.govacs.orgtechscience.com

Future investigations should employ a multi-pronged approach. Molecular docking studies could be initiated to predict the binding affinity of this compound against a panel of known kinase targets, particularly those implicated in cancer and inflammatory diseases. nih.gov These computational predictions would then guide in vitro kinase inhibition assays to validate the predicted targets and determine the inhibitory potency (IC50 values).

Furthermore, understanding the downstream effects of target engagement is crucial. Techniques such as Western blotting can be used to probe the phosphorylation status of downstream signaling proteins, providing a clearer picture of the signaling cascade affected by the compound. Cellular thermal shift assays (CETSA) could also be employed to confirm direct target engagement within a cellular context. For compounds showing significant promise, more advanced techniques like chemical proteomics could be used to identify the full spectrum of protein interactions, potentially uncovering novel mechanisms of action beyond kinase inhibition. The 2-aminopyridine (B139424) scaffold is a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region. acs.org The specific halogen substitutions on this compound may offer unique binding interactions that could be exploited for selectivity.

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The true potential of a scaffold molecule like this compound lies in its capacity for chemical modification to enhance biological activity and fine-tune its physicochemical properties. The presence of three distinct functional handles—the bromine atom, the chlorine atom, and the amino group—offers a rich platform for derivatization.